4-(3-Butenyloxy)benzoic acid
Overview
Description
Synthesis Analysis
- Synthesis Approaches : The synthesis of similar benzoic acid derivatives, such as 4-(4-phenylbutoxy) benzoic acid and 4 (4 n Alkoxybiphenyl 4′ Carbonyloxy) Benzoic Acid, involves multiple-step reactions, including methylation, acylation, and reduction processes, as explored by Zha You-gui and Dou Qing (Zha You-gui, 2010) (Dou Qing, 2000).
Molecular Structure Analysis
- Structural Characterization : Studies on benzoic acid derivatives, such as 3,5 di tert butyl 4 hydroxy benzoic acid, have utilized techniques like FT-IR, NMR, and UV-Vis spectroscopy to characterize molecular structures. These studies include analysis of vibrational spectra, HOMO-LUMO energy gap, and Natural Bond Orbital (NBO) analysis (R. Mathammal et al., 2016).
Chemical Reactions and Properties
- Reactivity and Interactions : Research on compounds like 4-(2-nitrophenylsulfonamido)benzoic acid demonstrates the reactivity of benzoic acid derivatives in forming complexes, highlighting their behavior in different states and their interaction with other molecules (Lucius Flavius Ourives Bomfim Filho et al., 2019).
Physical Properties Analysis
- Thermodynamics and Stability : For compounds like 3,5 di tert butyl 4 hydroxy benzoic acid, studies have focused on thermodynamic properties and stability, which are crucial for understanding the behavior of these compounds under different environmental conditions (R. Mathammal et al., 2016).
Chemical Properties Analysis
- Electrostatic and Molecular Orbital Properties : Analyses like electrostatic potential surface (MEP) mapping and molecular orbital studies, as seen in research on similar benzoic acid derivatives, provide insights into the chemical reactivity and molecular interactions of these compounds (R. Mathammal et al., 2016).
Scientific Research Applications
“4-(3-Butenyloxy)benzoic acid” is a chemical compound with the molecular formula C11H12O3 and a molecular weight of 192.21 . It is a solid substance that is white to almost white in color . This compound is used in proteomics research , which is a branch of molecular biology that studies proteins, particularly their structures and functions.
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Proteomics Research
- This compound is used in proteomics research , which is a branch of molecular biology that studies proteins, particularly their structures and functions .
- The outcomes of these studies can vary widely, as proteomics is a broad field with many potential applications. The results depend on the specific proteins being studied and the goals of the research .
-
Synthesis of Monodomain Liquid Crystalline Elastomers
- “4-(3-Butenyloxy)benzoic acid” is used as a reactant in the synthesis of monodomain liquid crystalline elastomers .
- Liquid crystalline elastomers (LCEs) are a type of material that combine the properties of liquid crystals and elastomers. They have potential applications in a variety of fields, including optics, materials science, and biomedical engineering .
- The outcomes of this application can include the successful synthesis of LCEs, which can then be used in further research or practical applications .
Safety And Hazards
properties
IUPAC Name |
4-but-3-enoxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-2-3-8-14-10-6-4-9(5-7-10)11(12)13/h2,4-7H,1,3,8H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXZIOUAINSTHGI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCOC1=CC=C(C=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30337750 | |
Record name | 4-(3-Butenyloxy)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30337750 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Butenyloxy)benzoic acid | |
CAS RN |
115595-27-2 | |
Record name | 4-(3-Butenyloxy)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30337750 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(3-Butenyloxy)benzoic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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